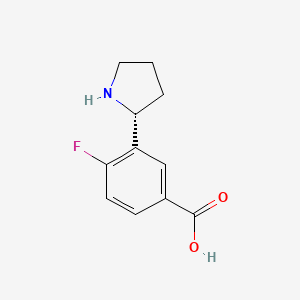
Nickel hexadecachlorophthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel hexadecachlorophthalocyanine is a complex organometallic compound with the molecular formula C32Cl16N8Ni. It is a derivative of phthalocyanine, a macrocyclic compound known for its stability and unique electronic properties. The presence of sixteen chlorine atoms in the structure significantly alters its chemical and physical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Nickel hexadecachlorophthalocyanine can be synthesized through the chlorination of nickel phthalocyanine. The process involves the reaction of nickel phthalocyanine with chlorine gas in the presence of a suitable catalyst at elevated temperatures. The reaction conditions typically include a temperature range of 150-200°C and a controlled environment to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel phthalocyanine and chlorine gas, with the reaction carried out in large reactors. The product is then purified through recrystallization or other suitable methods to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
Nickel hexadecachlorophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel phthalocyanine oxides, while reduction can produce nickel phthalocyanine hydrides. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
Nickel hexadecachlorophthalocyanine has a wide range of applications in scientific research:
作用機序
The mechanism by which nickel hexadecachlorophthalocyanine exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways and targets depend on the application and the conditions under which the compound is used .
類似化合物との比較
Nickel hexadecachlorophthalocyanine is unique due to the presence of sixteen chlorine atoms, which significantly alter its properties compared to other phthalocyanine derivatives. Similar compounds include:
Copper phthalocyanine: Known for its use in dyes and pigments.
Iron phthalocyanine: Used as a catalyst in various chemical reactions.
Zinc phthalocyanine: Studied for its potential use in photodynamic therapy.
These compounds share the macrocyclic phthalocyanine structure but differ in their central metal atoms and the presence of substituents, leading to variations in their chemical and physical properties .
特性
分子式 |
C32Cl16N8Ni |
|---|---|
分子量 |
1122.3 g/mol |
IUPAC名 |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChIキー |
WMUXJAFVQMTGDP-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


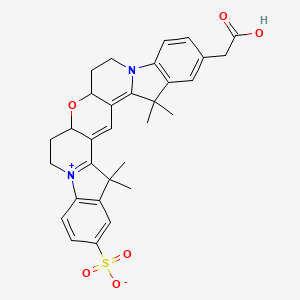
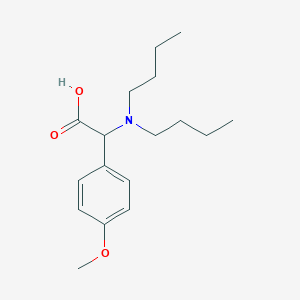

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
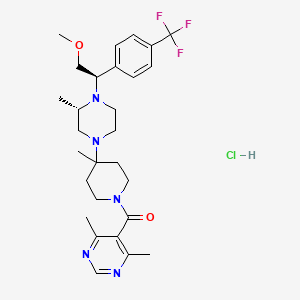
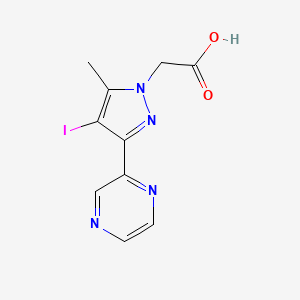
dimethylsilane](/img/structure/B13347477.png)
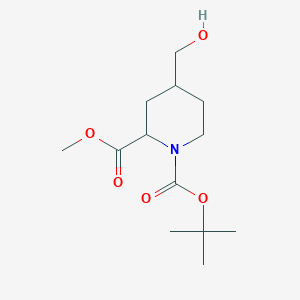
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
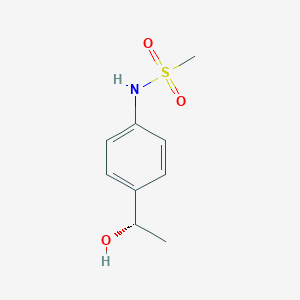
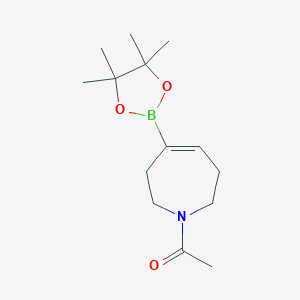
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
